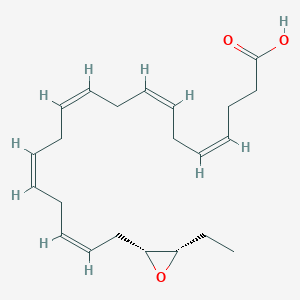
19(R),20(S)-Edp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19®,20(S)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19®,20(S)-Epoxydocosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired epoxide.
Industrial Production Methods
Industrial production of 19®,20(S)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of converting eicosapentaenoic acid to the epoxide. This method is advantageous due to its specificity and potential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
19®,20(S)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
19®,20(S)-Epoxydocosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactivity.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 19®,20(S)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various signaling pathways, leading to anti-inflammatory and cardioprotective effects. The compound is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 19®,20(S)-Epoxyeicosatetraenoic acid
- 19®,20(S)-Epoxyeicosapentaenoic acid
- 19®,20(S)-Epoxydocosatetraenoic acid
Uniqueness
19®,20(S)-Epoxydocosapentaenoic acid is unique due to its specific epoxide structure and the distinct biological activities it exhibits. Compared to other similar compounds, it has a higher potency in modulating inflammatory responses and providing cardiovascular protection.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1 |
InChI-Schlüssel |
OSXOPUBJJDUAOJ-SDRHCZSHSA-N |
Isomerische SMILES |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


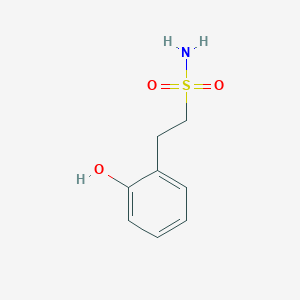
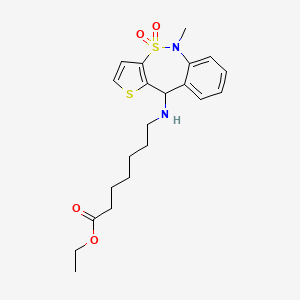

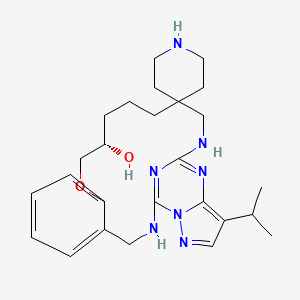
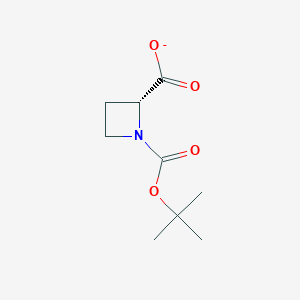
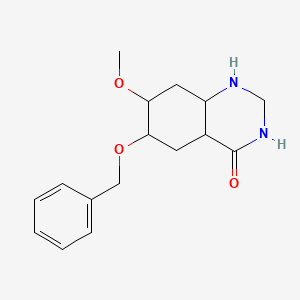

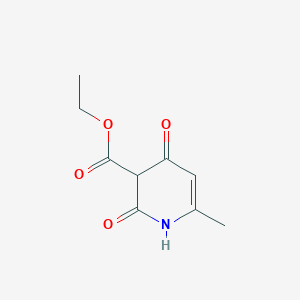
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
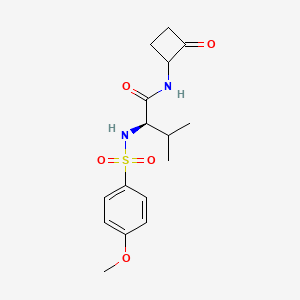
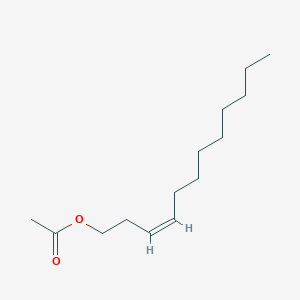
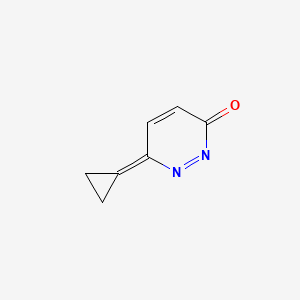
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)

